molecular formula C25H54BN B3336046 Methyltrioctylammonium borohydride CAS No. 17083-38-4

Methyltrioctylammonium borohydride

Cat. No.: B3336046
CAS No.: 17083-38-4
M. Wt: 379.5 g/mol
InChI Key: UHMVZDZCXGNDJJ-UHFFFAOYSA-N
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Description

Methyltrioctylammonium borohydride is a chemical compound with the molecular formula C25H58BN. It is known for its reducing properties and is used in various chemical reactions and industrial applications. The compound is a member of the borohydride family, which are known for their ability to donate hydride ions (H-) in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltrioctylammonium borohydride can be synthesized through the reaction of methyltrioctylammonium chloride with sodium borohydride. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include:

  • Temperature: Room temperature to 50°C
  • Solvent: Tetrahydrofuran (THF)
  • Inert atmosphere: Nitrogen or argon gas

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyltrioctylammonium borohydride primarily undergoes reduction reactions due to its ability to donate hydride ions. It is commonly used as a reducing agent in organic synthesis.

Common Reagents and Conditions

    Reagents: Sodium borohydride, methyltrioctylammonium chloride

    Conditions: Organic solvents (e.g., THF), inert atmosphere (nitrogen or argon), room temperature to 50°C

Major Products Formed

The major products formed from the reactions involving this compound are typically reduced organic compounds. For example, it can reduce aldehydes to primary alcohols and ketones to secondary alcohols.

Scientific Research Applications

Methyltrioctylammonium borohydride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.

    Biology: Employed in the reduction of biological molecules and in the preparation of certain biomolecules.

    Medicine: Investigated for potential use in drug synthesis and as a reducing agent in pharmaceutical formulations.

    Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of methyltrioctylammonium borohydride involves the donation of hydride ions (H-) to the substrate. The hydride ion acts as a nucleophile, attacking electrophilic centers in the substrate, leading to the reduction of the substrate. The molecular targets and pathways involved depend on the specific substrate being reduced.

Comparison with Similar Compounds

Similar Compounds

  • Sodium borohydride (NaBH4)
  • Lithium borohydride (LiBH4)
  • Tetrabutylammonium borohydride

Uniqueness

Methyltrioctylammonium borohydride is unique due to its solubility in organic solvents and its ability to act as a phase-transfer catalyst. This makes it particularly useful in organic synthesis where reactions are carried out in non-aqueous media. Additionally, its bulky organic cation provides steric hindrance, which can influence the selectivity of the reduction reactions.

Properties

InChI

InChI=1S/C25H54N.B/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMVZDZCXGNDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17083-38-4
Record name Ammonium, methyltrioctyl-, borohydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltrioctylammonium borohydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyltrioctylammonium borohydride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF42TN5ZM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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